Pentanoic acid, 3-chloro-

Description

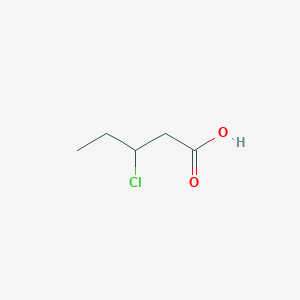

3-Chloropentanoic acid (C₅H₉ClO₂) is a halogenated derivative of pentanoic acid (valeric acid), where a chlorine atom substitutes the hydrogen at the third carbon of the pentanoic acid backbone. This modification alters its physicochemical properties, such as polarity, acidity, and volatility, compared to non-halogenated analogs.

Properties

IUPAC Name |

3-chloropentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-2-4(6)3-5(7)8/h4H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVLLWBPWBDJZIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70437021 | |

| Record name | Pentanoic acid, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51637-47-9 | |

| Record name | Pentanoic acid, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70437021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentanoic acid, 3-chloro-, can be synthesized through several methods. One common approach involves the chlorination of pentanoic acid using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction typically proceeds as follows:

C5H10O2+SOCl2→C5H9ClO2+SO2+HCl

Industrial Production Methods

In industrial settings, the production of 3-chloropentanoic acid may involve the use of more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 3-chloro-, undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Substitution: Formation of 3-hydroxypentanoic acid or 3-aminopentanoic acid.

Oxidation: Formation of 3-chloropentanone or 3-chloropentanoic acid.

Reduction: Formation of 3-chloropentanol or pentane.

Scientific Research Applications

Pentanoic acid, 3-chloro-, has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential effects on cellular processes and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pentanoic acid, 3-chloro-, involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Pentanoic Acid (Valeric Acid)

- Structure : Straight-chain carboxylic acid (C₅H₁₀O₂).

- Key Differences: The absence of a chlorine atom in pentanoic acid results in lower molecular weight (102.13 g/mol vs. 136.58 g/mol for 3-chloropentanoic acid) and reduced polarity. Volatility: Pentanoic acid exhibits higher vapor concentrations than chlorinated analogs. shows that pentanoic acid’s vapor concentration at 1 h (similar to hexanoic acid) decreases by 3 h, likely due to evaporation and adsorption effects . Biological Relevance: Pentanoic acid is a flavor-active compound in fermented foods (e.g., sourdough) and is associated with spoilage odors in olives .

3-Methylbutanoic Acid (Isovaleric Acid)

- Structure : Branched-chain carboxylic acid (C₅H₁₀O₂).

- Key Differences: Branching reduces intermolecular forces, leading to higher vapor pressure than straight-chain analogs. notes that 3-methylbutanoic acid’s vapor concentration increases from 1 to 3 h, contrasting with pentanoic acid’s depletion . Odor Profile: Strong cheesy odor, compared to the sharper, acidic smell of chlorinated derivatives.

Hexanoic Acid (Caproic Acid)

- Structure : Longer-chain carboxylic acid (C₆H₁₂O₂).

- Key Differences: Higher molecular weight (116.16 g/mol) and lower volatility than pentanoic acid. reports hexanoic acid’s vapor concentration increases over time, possibly due to slower evaporation . Applications: Used in flavoring and antimicrobial agents, whereas chlorinated analogs may exhibit altered bioactivity due to electronegative substituents.

Chlorinated Carboxylic Acids

- Examples: 3-Chloropropanoic acid, 5-(3-chlorophenoxy)pentanoic acid (CAS 7170-52-7) .

- Key Differences: Acidity: The electron-withdrawing chlorine increases acidity (lower pKa) compared to non-halogenated acids. Stability and Reactivity: Chlorine may enhance susceptibility to nucleophilic substitution or degradation under thermal/UV conditions.

Data Table: Comparative Properties of Selected Compounds

*Estimated for 3-chloropentanoic acid based on homologous series.

Research Findings and Implications

- Volatility and Stability: Chlorination reduces vapor pressure, as seen in halogenated compounds like 5-(3-chlorophenoxy)pentanoic acid . highlights that chain length and branching significantly influence vapor dynamics, with longer chains (e.g., heptanoic acid) showing lower initial vapor concentrations .

- Biological Interactions: Chlorinated acids may exhibit altered bioactivity. For example, pentanoic acid’s role in olive spoilage contrasts with chlorinated derivatives, which are less common in natural systems but prevalent in synthetic applications.

- Analytical Detection: Compounds like 3-chloropentanoic acid may require specialized methods (e.g., DVB/CAR/PDMS fibers for headspace analysis) due to low volatility, as noted in ester detection studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.